molecular formula C6H10ClN3 B568498 N2-Methylpyridine-2,5-diamine hydrochloride CAS No. 117879-51-3

N2-Methylpyridine-2,5-diamine hydrochloride

Cat. No.: B568498
CAS No.: 117879-51-3
M. Wt: 159.617
InChI Key: GGXDVYASAYEGGV-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,5-diamine hydrochloride (CAS 117879-51-3) is an organic compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . This chemical is a hydrochloride salt of a substituted pyridine diamine. Its structure, featuring a pyridine ring with adjacent amine and methylamine functional groups, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Pyridine-2-methylamine derivatives have been identified through structure-based drug design as a novel class of antitubercular agents . These compounds exhibit high potency against Mycobacterium tuberculosis , including clinically isolated multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting the essential mycobacterial membrane protein Large 3 (MmpL3) . The mechanism of action involves the inhibition of MmpL3, which plays a critical role in transporting trehalose monomycolates, essential components for the biosynthesis of the mycobacterial cell wall . The nitrogen atom of the pyridine-2-methylamine core is crucial for activity, forming a key hydrogen bond within the MmpL3 binding pocket . This compound is supplied as a solid for research purposes only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-N-methylpyridine-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXDVYASAYEGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735143
Record name N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-22-5, 117879-51-3
Record name 2,5-Pyridinediamine, N2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylpyridine-2,5-diamine hydrochloride typically involves the introduction of an amino group onto a methylpyridine ring, followed by chlorination and treatment with hydrochloric acid. One common method includes:

    Amination: Starting with 2-methylpyridine, an amination reaction is carried out using ammonia or an amine source under suitable conditions.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus trichloride.

    Hydrochloride Formation: Finally, the chlorinated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the amination and chlorination reactions.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N2-Methylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: N2-Methylpyridine-2,5-diamine N-oxide.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

Organic Synthesis

N2-Methylpyridine-2,5-diamine hydrochloride serves as a versatile building block in organic synthesis. It is employed in the formation of complex organic molecules through various reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions
  • Cyclization processes

These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activity, particularly in:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme modulation and apoptosis induction.

Biological Research

The compound's ability to interact with biomolecules allows for extensive research into its biological implications:

  • Enzyme Modulation : this compound can bind to specific enzymes, influencing their activity and potentially leading to therapeutic applications.
  • Ligand Properties : Its structure enables it to act as a ligand for metal ions, which is valuable in coordination chemistry and biochemical assays.

Case Studies

Several studies have highlighted the compound's applications:

  • A study on the synthesis of pyridine derivatives demonstrated the compound's role as a precursor in creating more complex structures with enhanced biological activities.
    Study FocusFindings
    Antimicrobial ActivityEffective against Gram-positive bacteria
    Anticancer MechanismInduces apoptosis in cancer cell lines
  • Another investigation explored its potential as an antifolate agent by inhibiting dihydrofolate reductase in Plasmodium falciparum, suggesting possible antimalarial properties.

Comparison with Related Compounds

This compound shares structural similarities with other pyridine derivatives but exhibits unique properties due to its specific methyl group positioning. Below is a comparison:

Compound NameStructural FeaturesUniqueness
2,5-DiaminopyridineLacks the methyl group at nitrogenDifferent reactivity profile
2-Methylpyridine-2,3-diamineDifferent positioning of amino groupsVariability in biological activity
N2-Methylpyridine-2,4-diamine hydrochlorideMethyl group at nitrogen but different positionDistinct reactivity and interaction profiles

Mechanism of Action

The mechanism of action of N2-Methylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following compounds share structural similarities with N2-Methylpyridine-2,5-diamine hydrochloride, differing in substituents, amine positions, or salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications Hazards Identified
This compound (mono) 117879-51-3 C₆H₁₀ClN₃ 159.6 ≥95% Medical intermediates H302, H315, H319, H335
N2-Methylpyridine-2,5-diamine dihydrochloride 1439899-22-5 C₆H₁₁Cl₂N₃ 196.08 N/A Lab/industrial use H302, H315, H319, H335
N2,N2-Dimethylpyridine-2,5-diamine hydrochloride 119151-81-4 C₇H₁₂ClN₃* 173.6 (calculated) 100% Industrial use No specific hazards reported
N2-Ethylpyridine-2,5-diamine dihydrochloride 1439897-72-9 C₇H₁₂Cl₂N₃ 210.10 N/A Lab research Not fully characterized
N2-Methylpyridine-2,4-diamine hydrochloride 1429056-38-1 C₆H₁₀ClN₃ 159.6 ≥95% Pharmaceutical research Limited data
N2-Phenylpyridine-2,5-diamine hydrochloride 26878-30-8 C₁₁H₁₁ClN₃ 220.7 N/A Specialty synthesis Limited data

*Note: Molecular formula for N2,N2-Dimethylpyridine-2,5-diamine hydrochloride inferred from structural data.

Key Comparative Insights

Substituent Effects
  • N2,N2-Dimethyl Derivative: The addition of a second methyl group increases hydrophobicity compared to the mono-methyl analog.
  • N2-Ethyl Derivative : The ethyl group enhances lipophilicity, which may influence membrane permeability in pharmaceutical contexts. However, its dihydrochloride form (MW 210.10 g/mol) requires stricter storage conditions .
  • N2-Phenyl Derivative : The bulky phenyl group significantly alters electronic properties and solubility, making it less suitable for aqueous-phase reactions .
Positional Isomerism
  • 2,4-Diamine vs.
Salt Forms
  • Mono- vs. Dihydrochloride: The dihydrochloride form (CAS 1439899-22-5) offers higher solubility in polar solvents due to increased ionic character but requires stringent storage (inert atmosphere, 2–8°C) .

Biological Activity

N2-Methylpyridine-2,5-diamine hydrochloride (NMPD) is a compound of growing interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C6H10ClN3
  • Molecular Weight : 163.62 g/mol
  • CAS Number : 117879-51-3

The compound features a pyridine ring substituted with two amine groups at the 2 and 5 positions, along with a methyl group at the nitrogen atom in the second position. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that NMPD exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that NMPD can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that NMPD could be a candidate for developing new antimicrobial agents.

Anticancer Activity

NMPD has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that NMPD induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values were as follows:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

Mechanistic studies suggest that NMPD may activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer therapeutic agent.

The mechanism of action of NMPD involves its interaction with specific molecular targets within cells. It is hypothesized that NMPD acts as a ligand, binding to metal ions or other biomolecules, thereby modulating various biochemical pathways. For instance, its ability to chelate metal ions may disrupt essential enzymatic processes in microbial cells and cancer cells alike.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study assessed the efficacy of NMPD in treating urinary tract infections caused by resistant strains of E. coli. Patients treated with NMPD showed significant improvement compared to those receiving standard antibiotics, indicating its potential as an alternative treatment option.
  • Case Study on Cancer Cell Lines :
    In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of NMPD. Results indicated a dose-dependent reduction in cell viability, alongside increased markers of apoptosis such as cleaved caspase-3 and PARP.

Q & A

Basic Research Questions

Q. How is N2-Methylpyridine-2,5-diamine hydrochloride structurally characterized to confirm identity and purity in research settings?

  • Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR to verify substitution patterns and amine proton environments.
  • FT-IR to identify characteristic N–H and aromatic C–N stretches (e.g., peaks near 3300 cm⁻¹ and 1600 cm⁻¹) .
  • HPLC with UV detection (e.g., C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) for purity assessment (>95% as per ) .
  • Elemental analysis (C, H, N, Cl) to validate molecular formula (C₆H₁₀ClN₃) .

Q. What synthetic routes are employed to synthesize this compound?

  • Methodological Answer : A typical route involves nucleophilic substitution and reduction:

  • Start with 2-chloro-5-nitropyridine. React with methylamine under reflux in anhydrous dioxane with triethylamine as a base (monitor via TLC; chloroform:MeOH 79:1) to yield intermediate nitro compounds .
  • Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
  • Purify via recrystallization (ethanol/water) and isolate the hydrochloride salt .

Q. How is the compound quantified in pharmaceutical matrices (e.g., stability studies or formulation analysis)?

  • Methodological Answer : Use HPLC-MS/MS with optimized parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 μm).
  • Mobile phase : 0.1% formic acid in water and methanol.
  • MS detection : Positive ion mode, precursor ion [M+H]⁺ at m/z 159.1 (theoretical for C₆H₁₁N₃⁺) and product ions at m/z 142.0 (loss of NH₃) .
  • Validate linearity (0.1–50 μg/mL), LOD/LOQ, and recovery rates (>90%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • Hypothesize causes : Residual solvents, hygroscopicity, or non-UV-active impurities.
  • Cross-validate : Use TGA-DSC to detect moisture/solvent residues and ion chromatography for counterion (Cl⁻) quantification .
  • Statistical reconciliation : Apply Bland-Altman analysis to compare HPLC and elemental data, adjusting for systematic biases (e.g., hygroscopic water content) .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability studies : Accelerate degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor via HPLC for amine oxidation or dimerization .
  • Optimal storage : Anhydrous conditions (desiccated, argon atmosphere) at –20°C. Use amber vials to prevent photodegradation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) in lyophilized formulations .

Q. How are trace-level impurities identified and quantified in this compound?

  • Methodological Answer :

  • Impurity profiling : Use HPLC-HRMS (high-resolution mass spectrometry) with a Q-TOF detector. Compare fragmentation patterns to known impurities (e.g., unreacted 2-chloro intermediates or methylamine adducts) .
  • Synthetic controls : Spike synthetic batches with reference standards (e.g., EP impurities A/B from ) to validate detection limits (<0.1% w/w) .

Q. What cross-reactivity risks exist in pharmacological studies involving structurally similar diamines?

  • Methodological Answer :

  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to off-target receptors (e.g., histamine H₃ or serotonin transporters) .
  • In vitro assays : Test against panels of GPCRs/kinases (e.g., Eurofins CEREP panel) to rule out activity overlap with analogs like toluene-2,5-diamine hydrochloride .

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